![molecular formula C10H10N4O2 B2515486 2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2180010-59-5](/img/structure/B2515486.png)

2-[1-(furan-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

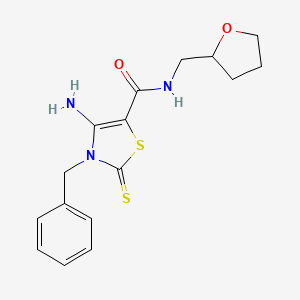

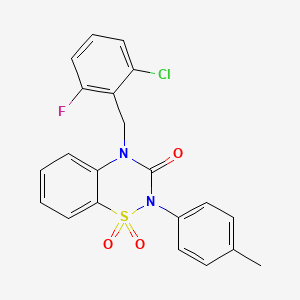

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

The molecular formula of “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone” is C10H10N4O2. The molecular weight is 218.216.Chemical Reactions Analysis

The reaction of α-carbonylphosphoranes with model mesyl azide, leading to 1,5-disubstituted triazoles proceeds via a non-concerted cycloaddition, while the reaction leading to 1,4-disubstituted triazoles proceeds via a concerted azide cycloaddition .科学的研究の応用

Synthesis and Catalysis

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone and related derivatives have been explored in various synthetic pathways, demonstrating their versatility in organic synthesis. For instance, furan-2-yl(phenyl)methanol derivatives have been successfully utilized in the aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives respectively. This process is noted for its efficiency, selectivity, and rapid reaction times, highlighting the potential of furan-based compounds in synthetic organic chemistry (B. Reddy et al., 2012). Additionally, phosphomolybdic acid has been employed as a solid acid catalyst for transforming furan-2-yl(phenyl)methanol into trans-4,5-disubstituted cyclopentenone derivatives, further demonstrating the synthetic utility of furan-based methanones in producing valuable cyclic compounds with high selectivity and yield (B. Reddy et al., 2012).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds has also been a significant area of application. Novel methodologies have been developed for the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines containing the naphtofuran moiety, showcasing the role of furan-based methanones in the construction of complex heterocyclic frameworks. This work not only expands the toolbox for heterocyclic synthesis but also demonstrates the structural diversity attainable through strategic functionalization of furan compounds (A. Abdelhamid et al., 2012).

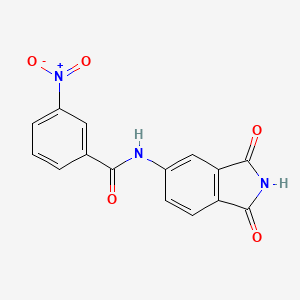

Drug Design and Enzyme Inhibition

In the realm of medicinal chemistry, triazole derivatives, including those related to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone, have been explored for their biological activities. For example, the design and synthesis of human dihydroorotate dehydrogenase (HsDHODH) inhibitors have leveraged the structural motifs of triazole and furan for the development of potent inhibitory compounds. This research underscores the potential of triazole-furan hybrids in therapeutic applications, offering insights into structure-activity relationships and guiding future optimization efforts (Ying Gong et al., 2017).

作用機序

Target of action

Compounds with similar structures, such as azetidines and triazoles, are known to interact with various enzymes and receptors in the body .

Mode of action

Azetidines and triazoles often work by binding to their target proteins and modulating their activity .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azetidines and triazoles are often involved in pathways related to cell signaling, inflammation, and metabolism .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of action

Similar compounds often have effects such as reducing inflammation, inhibiting cell growth, or modulating immune responses .

Action environment

The efficacy and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its specific targets .

将来の方向性

The future directions for “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-3-yl)methanone” and similar compounds could involve further exploration of their therapeutic importance . Their unique properties make them potential candidates for advancing medicinal chemistry, offering a wide range of versatile and adaptable applications .

特性

IUPAC Name |

furan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-11-2-3-12-14/h1-4,7,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEYTEOLPLDFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(pyridin-2-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2515404.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)